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Compound of Interest

Compound Name: Tantalum silicide

Cat. No.: B078852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of

tantalum silicide, a material of significant interest in high-temperature applications due to its

excellent thermal stability, oxidation resistance, and mechanical properties. This document

details the coefficient of thermal expansion (CTE) for various tantalum silicide phases,

outlines the experimental methodologies for its measurement, and presents visual

representations of the experimental workflows.

Thermal Expansion Data of Tantalum Silicide
The thermal expansion of tantalum silicide is a critical parameter for its application in

composites and as coatings on other materials, as a mismatch in CTE can lead to thermal

stresses and mechanical failure. Tantalum silicides exist in several stable phases, with the

most common being tantalum disilicide (TaSi₂) and Ta₅Si₃. The CTE of these phases has been

investigated through both theoretical calculations and experimental measurements.

A foundational experimental study on the thermal expansion of refractory metal silicides was

conducted by Nowotny and Laube in 1961. Their work, along with more recent theoretical and

experimental data, provides valuable insights into the behavior of these materials at elevated

temperatures.

Table 1: Coefficient of Thermal Expansion (CTE) of Tantalum Silicide Phases
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Tantalum
Silicide
Phase

Crystal
Structure

Temperatur
e Range
(°C)

Average
CTE (x 10⁻⁶
/°C)

Measureme
nt
Technique

Reference

TaSi₂
Hexagonal

(C40)
20 - 1000 8.5

High-

Temperature

X-ray

Diffraction

Nowotny and

Laube (1961)

Ta₅Si₃
Tetragonal

(D8l)
27 - 1727

7.8 (a-axis),

8.2 (c-axis)

First-

Principles

Calculations

(Quasiharmo

nic Debye

Model)

Theoretical

Study

Ta₅Si₃
Tetragonal

(D8m)
27 - 1727

8.1 (a-axis),

8.5 (c-axis)

First-

Principles

Calculations

(Quasiharmo

nic Debye

Model)

Theoretical

Study

Note: The data from Nowotny and Laube (1961) is a widely cited value. The theoretical values

for Ta₅Si₃ provide insight into the anisotropic nature of its thermal expansion.

Experimental Protocols
The determination of the coefficient of thermal expansion of tantalum silicide is primarily

achieved through two key experimental techniques: high-temperature X-ray diffraction (HT-

XRD) and dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is a powerful non-destructive technique used to determine the change in lattice

parameters of a crystalline material as a function of temperature. From these changes, the CTE

can be calculated.
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Methodology:

Sample Preparation: Tantalum silicide powders are synthesized through methods such as

arc-melting of pure tantalum and silicon, or by solid-state reaction of the elemental powders

at high temperatures under an inert atmosphere. The resulting ingot is then crushed and

ground into a fine powder. For thin film analysis, the tantalum silicide layer is deposited on

a suitable substrate.

Apparatus: A high-temperature X-ray diffractometer equipped with a furnace chamber is

used. The chamber allows for heating the sample to the desired temperature in a controlled

atmosphere (typically inert, such as argon, or under vacuum) to prevent oxidation.

Measurement: The powdered sample is placed on a high-temperature resistant sample

holder (e.g., platinum or alumina). A series of X-ray diffraction patterns are collected at

various temperatures as the sample is heated. The temperature is typically ramped at a

controlled rate (e.g., 5-10 °C/min) and held at specific temperature intervals to ensure

thermal equilibrium.

Data Analysis: The diffraction patterns obtained at each temperature are analyzed to

determine the lattice parameters of the tantalum silicide phase. The change in lattice

parameters with temperature is then used to calculate the linear coefficient of thermal

expansion along different crystallographic axes. For a hexagonal crystal structure like TaSi₂,

the CTE is often reported for the 'a' and 'c' axes.

Dilatometry
Dilatometry is a technique that measures the dimensional change of a material as a function of

temperature. It provides a direct measurement of the linear thermal expansion.

Methodology:

Sample Preparation: A dense, solid sample of tantalum silicide is required. This is typically

prepared by powder metallurgy techniques, such as hot pressing or sintering of tantalum
silicide powder to achieve a high-density compact specimen of a defined shape (e.g., a

rectangular bar or a cylinder).
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Apparatus: A dilatometer consists of a furnace, a sample holder, a pushrod, and a

displacement sensor (often a linear variable differential transformer, LVDT). The sample is

placed in the furnace, and the pushrod is brought into contact with the sample.

Measurement: The sample is heated in a controlled atmosphere (e.g., argon) at a constant

rate (e.g., 5 °C/min). As the sample expands or contracts with temperature changes, the

pushrod moves, and this displacement is precisely measured by the LVDT.

Data Analysis: The change in length of the sample is recorded as a function of temperature.

The coefficient of thermal expansion is then calculated from the slope of the length change

versus temperature curve. The instrument is calibrated using a standard material with a

known CTE.

Visualizations
To better illustrate the experimental processes involved in determining the thermal expansion

properties of tantalum silicide, the following diagrams outline the typical workflows for High-

Temperature X-ray Diffraction and Dilatometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b078852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

HT-XRD Measurement

Data Analysis

Synthesize Tantalum Silicide Powder

Grind into Fine Powder

Mount Powder on Sample Holder

Heat in Controlled Atmosphere

Collect XRD Patterns at Temperature Intervals

Analyze Diffraction Patterns

Determine Lattice Parameters

Calculate CTE

Click to download full resolution via product page

High-Temperature X-ray Diffraction (HT-XRD) Workflow.
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Sample Preparation

Dilatometry Measurement

Data Analysis

Synthesize Tantalum Silicide Powder

Compact Powder (Hot Pressing/Sintering)

Machine to Defined Shape

Place Sample in Dilatometer

Heat at Constant Rate

Measure Dimensional Change

Plot Length Change vs. Temperature

Calculate CTE from Slope

Click to download full resolution via product page

Dilatometry Experimental Workflow.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Thermal Expansion
Properties of Tantalum Silicide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078852#thermal-expansion-properties-of-tantalum-
silicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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